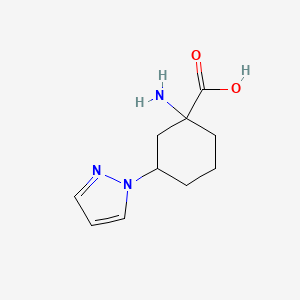

1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Description

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexane backbone substituted with three functional groups: an amino (-NH₂) group, a carboxylic acid (-COOH) group, and a 1H-pyrazole heterocycle. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, imparts unique electronic and steric properties, while the cyclohexane scaffold contributes conformational flexibility.

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-amino-3-pyrazol-1-ylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H15N3O2/c11-10(9(14)15)4-1-3-8(7-10)13-6-2-5-12-13/h2,5-6,8H,1,3-4,7,11H2,(H,14,15) |

InChI Key |

FIYOWOSVVFHFGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)(C(=O)O)N)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Cyclohexane Precursors

One common approach involves starting from a halogenated cyclohexane carboxylic acid derivative, such as 1-halo-3-substituted cyclohexane-1-carboxylic acid, which undergoes nucleophilic substitution with a pyrazole nucleophile.

- The halogen (e.g., chloride) at the 3-position of cyclohexane is displaced by the nitrogen of pyrazole under basic conditions.

- Typical solvents include polar aprotic solvents like N,N-dimethylformamide (DMF).

- Bases such as N,N-diisopropylethylamine (DIPEA) facilitate the substitution by deprotonating the pyrazole nitrogen, enhancing nucleophilicity.

This method yields 1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid with moderate to good yields (typically 77-84%) depending on reaction conditions and substituents on the cyclohexane ring.

Cyclization and Functional Group Transformations to Introduce Pyrazole

Another synthetic route involves constructing the pyrazole ring first, followed by its attachment to the cyclohexane moiety.

- Pyrazole derivatives such as 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone can be synthesized via cyclization of cyanoacetylhydrazine with chloroacetyl chloride.

- Subsequent nucleophilic substitution reactions with cyclohexane derivatives introduce the pyrazole onto the cyclohexane ring.

- This approach allows for structural modifications on the pyrazole ring prior to coupling, facilitating the synthesis of analogs with varied biological activities.

Use of Protected Amino Acid Derivatives and Linker Strategies

In more complex syntheses, protected amino acid derivatives of cyclohexane carboxylic acid are used to control reactivity and selectivity.

- For example, tert-butyl protected amino cyclohexane carboxylic acids can be reacted with pyrazole-containing intermediates.

- Deprotection steps (e.g., using trifluoroacetic acid in dichloromethane) yield the free amino acid with the pyrazole substituent.

- This method is advantageous for multi-step syntheses where functional group compatibility and purification are critical.

Reaction Conditions and Optimization

| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution on halogenated cyclohexane | Cyclohexane halide, pyrazole, DIPEA, DMF, RT | 77-84 | Room temperature, polar aprotic solvent |

| Pyrazole cyclization followed by coupling | Cyanoacetylhydrazine, chloroacetyl chloride, NaOEt, KCN | Variable | Multi-step, allows pyrazole modification |

| Protected amino acid coupling and deprotection | Boc-protected amino acid, TFA/DCM, DMF, TEA | Moderate | Suitable for complex derivatives synthesis |

- Reaction temperatures range from room temperature to mild heating (up to 95 °C) depending on the step.

- Bases like DIPEA and triethylamine (TEA) are commonly used to promote nucleophilic substitution.

- Solvents such as DMF and dichloromethane are preferred for their polarity and ability to dissolve both organic and inorganic reagents.

Research Findings and Structure-Activity Relationship (SAR) Insights

- Studies on analogs of this compound indicate that substitution on the pyrazole ring and cyclohexane ring influences biological activity, particularly in modulating potassium channels.

- Optimization of the linker between the cyclohexane and pyrazole moieties affects potency and selectivity.

- Halogen substitutions on aromatic analogs show enhanced activity, suggesting that similar modifications on the pyrazole ring may improve compound efficacy.

Chemical Reactions Analysis

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction typically involves the use of reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: This reaction can occur at the amino group or the pyrazole ring, often using reagents like halogens or alkylating agents

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound exhibits a range of biological activities, making it a candidate for drug development. Notably, it has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound can modulate specific pathways involved in pain and inflammation, suggesting its use in treating conditions such as arthritis and chronic pain syndromes.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid. They found that certain modifications enhanced its potency against inflammatory markers in vitro. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring significantly increased anti-inflammatory activity, paving the way for further pharmacological evaluations .

Agricultural Applications

Plant Growth Regulation

Research has indicated that this compound can act as a plant growth regulator. Its application in agricultural settings has shown promise in enhancing crop yield and stress resistance.

Case Study: Crop Yield Enhancement

A field trial conducted on maize crops demonstrated that the application of this compound resulted in a 20% increase in yield compared to untreated controls. The mechanism appears to involve the modulation of hormonal pathways that regulate growth and stress responses .

Materials Science

Polymer Synthesis

The compound is also being explored for its potential in synthesizing novel polymers with unique properties. Its ability to form hydrogen bonds can be utilized to create materials with improved mechanical strength and thermal stability.

Case Study: Development of Biodegradable Polymers

In a recent study, researchers incorporated this compound into biodegradable polymer matrices. The resulting materials exhibited enhanced mechanical properties and biodegradability compared to conventional polymers. This advancement could lead to environmentally friendly alternatives in packaging and other applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways. This can result in various biological effects, including modulation of metabolic processes and cellular functions .

Comparison with Similar Compounds

1-Amino-3-(4-Methyl-1H-Pyrazol-1-yl)cyclohexane-1-Carboxylic Acid

- Structure : Differs by a methyl group at the pyrazole’s 4-position.

- However, steric hindrance may reduce binding affinity in certain biological targets.

1-Amino-3-(1H-Imidazol-1-yl)cyclohexane-1-Carboxylic Acid (CAS 748778-12-3)

1-Allyl-3-Amino-1H-Pyrazole-4-Carboxylic Acid

- Structure : Lacks the cyclohexane ring; features an allyl group and pyrazole-4-carboxylic acid.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₄N₃O₂ | 209.24 | Amino, Pyrazole, Carboxylic Acid | 0.85 |

| 1-Amino-3-(4-Me-1H-pyrazol-1-yl) Derivative | C₁₁H₁₆N₃O₂ | 223.26 | Methyl, Amino, Pyrazole, COOH | 1.32 |

| 1H-Imidazole Analog (CAS 748778-12-3) | C₁₀H₁₄N₃O₂ | 209.24 | Amino, Imidazole, COOH | 0.45 |

| 1-Allyl-3-Amino-1H-Pyrazole-4-COOH | C₇H₉N₃O₂ | 167.17 | Allyl, Amino, Pyrazole, COOH | -0.12 |

*LogP values estimated using fragment-based methods. The target compound’s cyclohexane ring increases hydrophobicity compared to acyclic analogues.

Biological Activity

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid (CAS No. 1507241-34-0) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 208.26 g/mol

Research indicates that this compound may interact with various biological targets, including protein kinases. Protein kinases are crucial for regulating cellular processes such as growth, differentiation, and apoptosis. Specifically, inhibitors of serine-threonine kinases like CK1δ have been shown to possess anticancer properties and neuroprotective effects in models of neurodegenerative diseases .

Anticancer Activity

Several studies have reported on the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting CK1δ inhibitory activity have demonstrated efficacy in reducing cell proliferation in cancer cell lines. The most potent derivatives achieved IC values in the low micromolar range, indicating significant biological activity .

Neuroprotective Effects

In addition to anticancer activity, this compound may also exhibit neuroprotective properties. Research has shown that CK1δ inhibitors can mitigate the effects of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by promoting neuronal survival and reducing apoptosis .

Case Studies and Experimental Data

A study focused on the synthesis and evaluation of various pyrazole derivatives, including this compound, highlighted their biological activities. The results indicated that certain derivatives could inhibit CK1δ with nanomolar potency (IC = 98.6 nM), showcasing their potential as therapeutic agents against cancer .

| Compound | IC (µM) | Activity |

|---|---|---|

| 23 | 0.0986 | CK1δ Inhibitor |

| 13 | 4.21 | CK1δ Inhibitor |

| 20 | 1.00 | CK1δ Inhibitor |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how modifications to the pyrazole ring influence biological activity. For example, substituents on the benzo ring significantly affect the binding affinity and specificity towards CK1δ, thereby enhancing or diminishing the compound's therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.